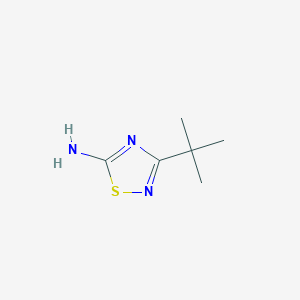

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine

描述

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine (CAS No. 13383-44-3) is a heterocyclic compound with the molecular formula C₆H₁₁N₃S and a molecular weight of 157.24 g/mol . The structure comprises a 1,2,4-thiadiazole core substituted at the 3-position with a tert-butyl group and an amine group at the 5-position.

The tert-butyl group confers steric bulk and enhanced lipophilicity, which can improve metabolic stability and membrane permeability compared to smaller alkyl or aromatic substituents .

属性

IUPAC Name |

3-tert-butyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMOPVJLRQVWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616980 | |

| Record name | 3-tert-Butyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13383-44-3 | |

| Record name | 3-tert-Butyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-2,5-dihydro-1,2,4-thiadiazol-5-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization with an appropriate electrophile. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiadiazoles with different functional groups.

科学研究应用

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiadiazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

相似化合物的比较

Key Comparisons :

- Lipophilicity : tert-butyl substitution increases logP values compared to smaller alkyl groups, enhancing membrane permeability but possibly reducing aqueous solubility .

- Synthetic Accessibility : The tert-butyl derivative is synthesized via catalyst-free one-pot methods similar to other 3-substituted analogs, achieving yields up to 85% .

Aromatic and Heteroaromatic Derivatives

Compounds with aromatic substituents exhibit distinct electronic and biological properties:

Key Comparisons :

- Electronic Effects : Aromatic substituents (e.g., pyridinyl) enable π-π interactions and hydrogen bonding, often enhancing target affinity compared to the electron-donating tert-butyl group .

- Biological Potency : Pyridinyl derivatives exhibit potent macrofilaricidal activity (EC₅₀ < 100 nM), whereas tert-butyl analogs may prioritize stability over potency .

- Synthetic Complexity : Aromatic derivatives often require multi-step syntheses (e.g., imidamide intermediates), whereas alkyl-substituted thiadiazoles are accessible via one-pot routes .

Reactive and Hazardous Derivatives

Substituents like azido, bromo, or trichloromethyl groups introduce reactivity and toxicity concerns:

Key Comparisons :

- Reactivity : tert-butyl is inert compared to trichloromethyl or azido groups, making it safer for handling and storage .

- Applications : Reactive derivatives are intermediates for click chemistry or prodrugs, whereas tert-butyl derivatives are terminal products for direct biological screening .

Research Findings and Trends

- Macrofilaricidal Activity : Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives demonstrate superior potency (EC₅₀ < 100 nM) compared to alkyl-substituted analogs, highlighting the role of aromatic interactions in target engagement .

- Synthetic Efficiency: Catalyst-free one-pot methods for 3-substituted-5-amino-1,2,4-thiadiazoles achieve yields >80%, though tert-butyl derivatives may require optimized conditions for scale-up .

- Toxicity Profile : The tert-butyl group’s stability contrasts with trichloromethyl analogs, which exhibit significant hazards (e.g., respiratory irritation) .

生物活性

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the thiadiazole ring contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 μg/mL against S. aureus, indicating promising antibacterial potential .

Anticancer Properties

Research has shown that thiadiazole derivatives possess cytostatic properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, the anti-trypanosomal properties of certain thiadiazoles suggest a broader anticancer potential . In vitro studies have revealed that these compounds can induce apoptosis in cancer cells through caspase pathway modulation, which is crucial for cancer therapy .

Anti-inflammatory Effects

Thiadiazole derivatives have also been examined for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes is a key mechanism by which these compounds exert their therapeutic effects. In animal models, certain thiadiazoles have shown reduced inflammation markers, suggesting their utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Many thiadiazoles act as inhibitors of various enzymes involved in disease processes. For instance, acetylcholinesterase (AChE) inhibition has been noted in related compounds, which may contribute to their neuroprotective effects .

- Caspase Modulation: The ability to modulate caspase activity is significant for inducing apoptosis in cancer cells. Studies indicate that certain derivatives can selectively inhibit caspases involved in apoptotic pathways .

Case Studies and Research Findings

Several studies highlight the efficacy of thiadiazole derivatives:

- Antimicrobial Efficacy:

- Cytotoxic Activity:

- Anti-inflammatory Action:

Summary Table of Biological Activities

常见问题

Q. What are the common synthetic routes for introducing the tert-butyl group into the 1,2,4-thiadiazol-5-amine scaffold?

The tert-butyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl halides or alcohols can react with thiol or amine precursors under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis may enhance reaction efficiency, as seen in analogous thiadiazole derivatives . Purification often involves column chromatography or recrystallization using solvents like ethanol or DMSO.

Q. How can spectroscopic methods (NMR, IR) confirm the structure of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine?

- ¹H NMR : The tert-butyl group appears as a singlet near δ 1.3–1.5 ppm (9H). The NH₂ protons resonate as broad singlets between δ 5.0–6.0 ppm, depending on solvent and hydrogen bonding .

- ¹³C NMR : The tert-butyl carbons show signals at ~28–30 ppm (CH₃) and ~35 ppm (quaternary C). The thiadiazole ring carbons appear between 150–170 ppm .

- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹), C-S (~650 cm⁻¹), and C=N (~1600 cm⁻¹) confirm the core structure .

Q. What solubility and purification challenges arise during synthesis?

The tert-butyl group enhances hydrophobicity, limiting solubility in polar solvents. Purification via recrystallization may require mixed solvents (e.g., ethanol/water or DMSO/hexane). For column chromatography, silica gel with non-polar eluents (ethyl acetate/hexane) is recommended .

Q. What safety protocols are critical when handling intermediates in thiadiazole synthesis?

- Use PPE (gloves, goggles, lab coats) to avoid skin contact with reactive intermediates like tert-butyl halides or thiols.

- Perform reactions in fume hoods due to potential toxic gas release (e.g., H₂S in thiol-based syntheses).

- Dispose of waste via certified hazardous waste services, especially for azide-containing intermediates .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of tert-butyl-substituted thiadiazoles?

Regioselectivity depends on reaction conditions:

- Temperature : Lower temperatures favor kinetic control, directing substitution to less sterically hindered positions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can enhance selectivity for the 3-position .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for tert-butyl group attachment .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or antimicrobial enzymes).

- QSAR models : Correlate substituent effects (e.g., logP, electronegativity) with bioactivity data from analogous compounds .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. How are structural data contradictions resolved in crystallographic studies of thiadiazole derivatives?

- SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in the tert-butyl group or thiadiazole ring .

- Twinned data : Apply twin-law matrices in refinement software (e.g., PLATON) for accurate unit cell parameter determination .

- Validation tools : Check CIF files with checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. What strategies optimize the antitumor activity of tert-butyl-substituted thiadiazoles?

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance membrane permeability.

- Hybrid molecules : Combine the thiadiazole core with pharmacophores like benzodioxole (see antitumor evaluation in ).

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC₅₀ values with controls .

Q. How do steric effects of the tert-butyl group influence reaction kinetics in thiadiazole chemistry?

- Steric hindrance : The bulky tert-butyl group slows nucleophilic substitution but stabilizes intermediates via hyperconjugation.

- Kinetic studies : Monitor reactions via HPLC or in situ IR to determine rate constants under varying temperatures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。